molecular formula C14H23NO3 B11073786 Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-(pyrrolidine-1-carbonyl)-

Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-(pyrrolidine-1-carbonyl)-

Cat. No.: B11073786
M. Wt: 253.34 g/mol
InChI Key: OQFLIXWBGNDUON-UHFFFAOYSA-N
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Description

1,2,2-Trimethyl-3-(1-pyrrolidinylcarbonyl)-1-cyclopentanecarboxylic acid is a complex organic compound with the molecular formula C14H23NO3 It is characterized by a cyclopentane ring substituted with a pyrrolidinylcarbonyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-trimethyl-3-(1-pyrrolidinylcarbonyl)-1-cyclopentanecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: Starting from a suitable precursor, the cyclopentane ring is constructed through cyclization reactions.

    Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Pyrrolidinylcarbonyl Group: The pyrrolidinylcarbonyl group is introduced through acylation reactions, often using reagents like pyrrolidine and acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethyl-3-(1-pyrrolidinylcarbonyl)-1-cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Pyrrolidine, acyl chlorides, alkyl halides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

1,2,2-Trimethyl-3-(1-pyrrolidinylcarbonyl)-1-cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,2-trimethyl-3-(1-pyrrolidinylcarbonyl)-1-cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The pyrrolidinylcarbonyl group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as inflammation and pain perception.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,2-Trimethyl-3-(1-pyridiniumylcarbonyl)-1-cyclopentanecarboximidate
  • 1,2,2-Trimethyl-3-(1-pyrrolidinylcarbonyl)-1-cyclopentanecarboxamide

Uniqueness

1,2,2-Trimethyl-3-(1-pyrrolidinylcarbonyl)-1-cyclopentanecarboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

1,2,2-trimethyl-3-(pyrrolidine-1-carbonyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H23NO3/c1-13(2)10(6-7-14(13,3)12(17)18)11(16)15-8-4-5-9-15/h10H,4-9H2,1-3H3,(H,17,18)

InChI Key

OQFLIXWBGNDUON-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)N2CCCC2)C

Origin of Product

United States

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